molecular formula C13H21N3O3 B15148240 2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 887586-34-7

2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15148240
CAS No.: 887586-34-7
M. Wt: 267.32 g/mol
InChI Key: KAOCHRMVQYHXHZ-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an isoxazole ring, a piperidine ring, and a tert-butyl ester group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoxazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Acidic or basic conditions can facilitate ester substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, isoxazoline or isoxazolidine derivatives, and various ester or carboxylic acid derivatives.

Scientific Research Applications

2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-1H-isoxazol-3-YL)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-(5-Amino-1H-isoxazol-3-YL)-morpholine-1-carboxylic acid tert-butyl ester
  • 2-(5-Amino-1H-isoxazol-3-YL)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 2-(5-Amino-1H-isoxazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of the isoxazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

887586-34-7

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 2-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-7-5-4-6-10(16)9-8-11(14)19-15-9/h8,10H,4-7,14H2,1-3H3

InChI Key

KAOCHRMVQYHXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NOC(=C2)N

Origin of Product

United States

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